LogP (Lipophilicity): (Fluoromethyl)cyclopentane vs. Methylcyclopentane
In computed partition coefficients, (fluoromethyl)cyclopentane (XLogP3 = 2.4) exhibits a modest but biologically meaningful increase in lipophilicity compared to methylcyclopentane (LogP = 2.20). An experimental study on α-fluoromethyl cyclopentane building blocks reported a logP increase of approximately 0.5 units for CH₂F-substituted amide derivatives relative to their methyl counterparts [1][2]. This modest lipophilicity gain is significant in medicinal chemistry, as each 0.5 log unit change can translate to a measurable shift in membrane permeability and metabolic clearance.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem); experimental amide derivative LogP increase ≈0.5 vs. methyl analog |
| Comparator Or Baseline | Methylcyclopentane: LogP = 2.20 (experimental/estimated); methyl-substituted amide baseline LogP lower |
| Quantified Difference | ΔLogP ≈ 0.2–0.5 units (positive) |
| Conditions | Computed via PubChem XLogP3 algorithm; experimental LogP measured for model amide derivatives in n-octanol/water system |
Why This Matters
A predictable LogP shift enables formulation scientists to fine-tune membrane permeability without drastic structural changes, making (fluoromethyl)cyclopentane a preferred building block when a modest lipophilicity increase is desired.
- [1] PubChem. (2026). Cyclopentane, (fluoromethyl)-. PubChem CID: 11378451. XLogP3 = 2.4. National Center for Biotechnology Information. View Source
- [2] Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2026). α-Fluoroalkyl-substituted cyclopentane building blocks for drug discovery. Journal of Fluorine Chemistry, 283, 110018. View Source
